![molecular formula C19H19NO7S2 B2530808 methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034252-82-7](/img/structure/B2530808.png)
methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate
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Overview
Description
The compound of interest, methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate, appears to be a complex molecule that may involve heterocyclic components, a sulfonamide group, and a methoxybenzoate moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of heterocyclic structures and the introduction of various functional groups. For instance, the synthesis of Schiff base compounds, as described in paper , involves the reaction of an amine with an aldehyde. This process could be analogous to part of the synthesis pathway for the target compound, considering the presence of a furan moiety, which is a common heterocyclic component in such reactions.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using various spectroscopic techniques, as demonstrated in paper . The Schiff base compound in this study was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible spectroscopy, and its crystal structure was determined. These techniques could similarly be applied to determine the structure of this compound, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds and their interactions with other chemical species can lead to a variety of products. For example, paper discusses the formation of thiophenes and other sulfur-containing compounds from the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide. This suggests that the thiophen-3-yl and furan-2-yl groups in the target compound may also undergo similar reactions under certain conditions, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. Polarographic studies, such as those described in paper , can provide information on the electrochemical behavior of compounds, which is related to their redox properties. Although the compound in paper is not the same as the one of interest, the study of its reduction behavior in various pH conditions can give a general idea of how similar structures might behave in electrochemical settings.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Research on organophosphorus compounds and heterocyclic phosphorus compounds indicates the importance of derivatives of hydroxybenzoic acids in synthesizing phosphorins and benzoxathiaphosphorins. These pathways involve reactions with compounds that may share structural similarities with "methyl 3-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate," showcasing its potential utility in synthesizing complex organophosphorus frameworks (El‐Barbary & Lawesson, 1981).
Potential Pharmacological Activities
The synthesis of bioactive compounds from visnaginone, involving reactions with aromatic aldehydes to afford chalcones and pyrazoline derivatives, exemplifies the potential of structurally related compounds to serve as precursors for pharmacologically active molecules. This suggests that "this compound" could also be a candidate for synthesizing novel therapeutic agents (Abdel Hafez, Ahmed, & Haggag, 2001).
Chemical Analysis Techniques
Developments in analytical chemistry, such as the determination of antiseptics and sunscreen agents in cosmetic products, underscore the relevance of sophisticated chemical analysis techniques. These methodologies could be applicable for analyzing the presence and concentration of "this compound" in various matrices, providing insights into its stability, solubility, and interaction with other compounds (Li, Kang, & Wu, 2000).
Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Thiophene derivatives, which are part of this compound, are known to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties .
properties
IUPAC Name |
methyl 3-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S2/c1-25-17-4-3-12(19(22)26-2)9-18(17)29(23,24)20-10-14(21)16-6-5-15(27-16)13-7-8-28-11-13/h3-9,11,14,20-21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDQJNQZNMXMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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